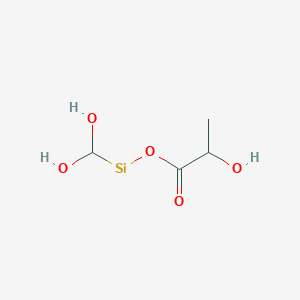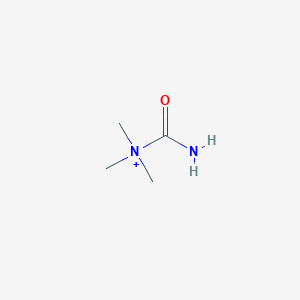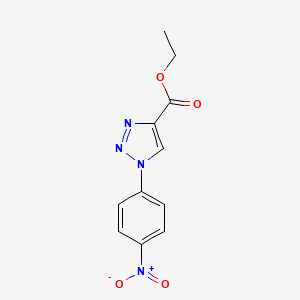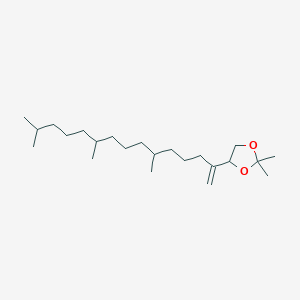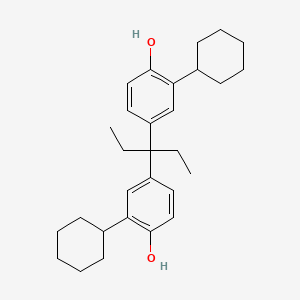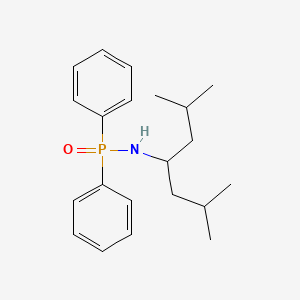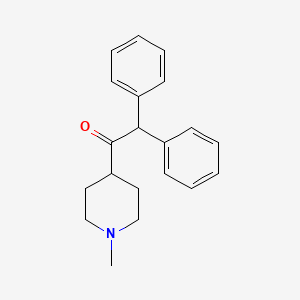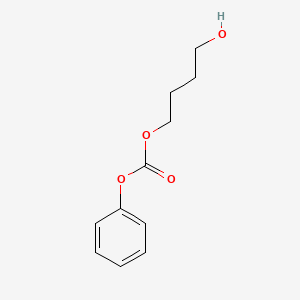![molecular formula C22H20O5 B14281030 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- CAS No. 133129-36-9](/img/structure/B14281030.png)
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its multiple methoxy groups and a methyl group attached to the benzo[b]fluorenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11H-Benzo[b]fluoren-11-one: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
4,5,9,10-Tetramethoxy-2-methyl-phenanthrene: Similar methoxy and methyl substitution pattern but different core structure.
2-Methyl-9,10-dimethoxy-phenanthrene: Shares some structural features but differs in the number and position of methoxy groups.
Uniqueness
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- is unique due to its specific substitution pattern and the presence of multiple methoxy groups
Eigenschaften
CAS-Nummer |
133129-36-9 |
|---|---|
Molekularformel |
C22H20O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
4,5,9,10-tetramethoxy-2-methylbenzo[b]fluoren-11-one |
InChI |
InChI=1S/C22H20O5/c1-11-9-13-16(15(10-11)25-3)18-19(20(13)23)22(27-5)17-12(21(18)26-4)7-6-8-14(17)24-2/h6-10H,1-5H3 |
InChI-Schlüssel |
CVKOPWHRZFOXAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C(=CC=C4)OC)C(=C3C2=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


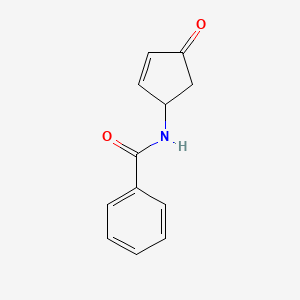
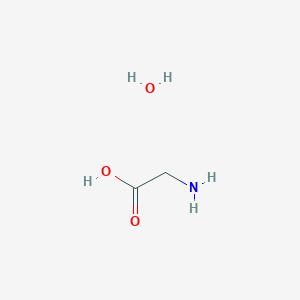
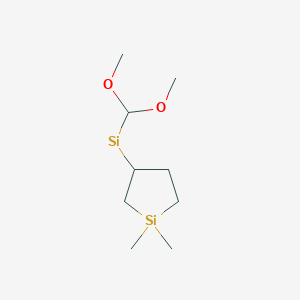
![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)
